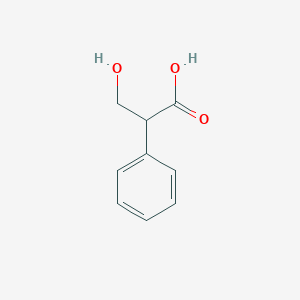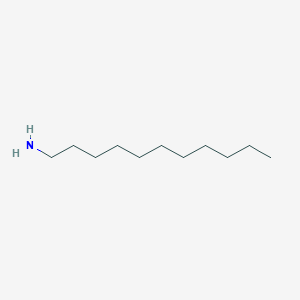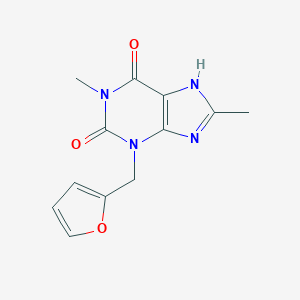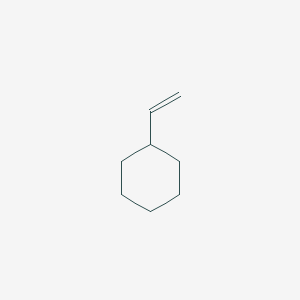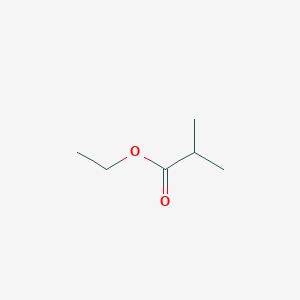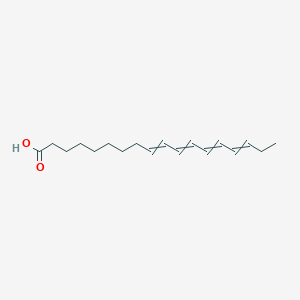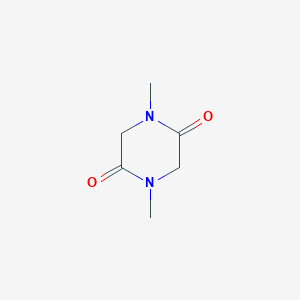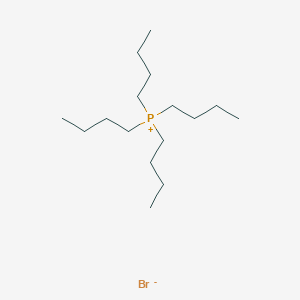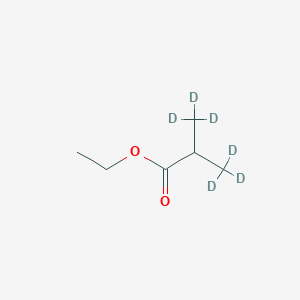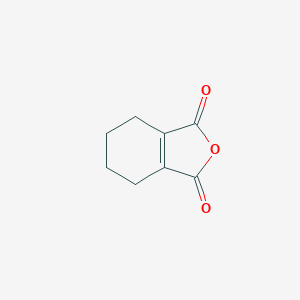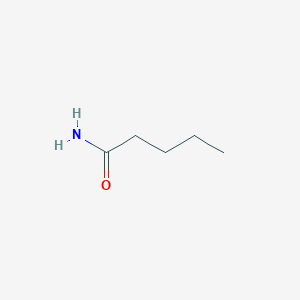
戊酰胺
描述
Valeramide, also known as Pentanamide, is a chemical compound with the empirical formula C5H11NO . It is used in laboratory settings and is a pharmaceutical secondary standard . It is also used in Gas Chromatography (GC) and Liquid Chromatography (LC) analysis .
Molecular Structure Analysis
Valeramide has a molecular weight of 101.15 g/mol . Its molecular structure consists of a pentyl group (C5H11) attached to an amide group (NO). The InChI key for Valeramide is IPWFJLQDVFKJDU-UHFFFAOYSA-N .
科学研究应用
Solvent Analogy with Halogenated Phenol
Pentanamide has been used in the preparation of mixtures of new halogen-substituted phenol derivatives . The molecules were optimized using DFT, and the vibrational and electronic analysis was done subsequently . The research indicated that compounds could diffuse through noncovalent interactions, including intramolecular hydrogen bonding .
Antiviral and Antioxidant Applications
Pentanamide, with the structure RCONH2, has applications in biologically active fields as an antiviral and antioxidant . The PA with FP, CP, BP, and IP molecules has potential antiviral and antioxidant benefits for carbonic anhydrase, with favorable drug-like features and diverse biological benefits .
Drug Development
The interaction between the hydrogen atom of the hydroxyl group (donor) and pentanamide (oxygen atom of the carbonyl group (acceptor)) linkage are essential for novel drug development . The high interest in halogen-substituted phenols and pentanamides stems from their distinctive physical, chemical, and medicinal characteristics .
Synthesis of Dipeptide-sulphonamide Derivatives
Pentanamide has been used in the synthesis of novel dipeptide-sulphonamide derivatives against Helicobacter pylori receptors . The molecular docking results revealed that the ligands exhibited excellent selectivity and reactivity with the protein 2QV3 compared to the standard lansoprazole .
Inclusion Complex of β-cyclodextrin
Pentanamide has been used to describe the inclusion complex of β-cyclodextrin (β-CD) with N-[(4-sulfonamidophenyl) ethyl]-5-(1,2-dithiolan-3-yl) pentanamide in solution and in solid state .
Dielectric Relaxation Studies
Dielectric relaxation studies taken at five distinct molar ratios identified significant dielectric properties such as ε′, ε″, ε0, and ε∞ . This indicated that compounds could diffuse through noncovalent interactions, including intramolecular hydrogen bonding .
安全和危害
Valeramide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .
作用机制
Target of Action
Pentanamide, also known as Valeramide, is primarily used as an antifungal agent to treat Pneumocystis pneumonia in patients infected with HIV . It is also effective in treating trypanosomiasis, leishmaniasis, and some fungal infections . The primary targets of Pentanamide are these infectious agents.
Mode of Action
It is thought that the drug interferes with nuclear metabolism, leading to the inhibition of the synthesis of dna, rna, phospholipids, and proteins . This interference disrupts the normal functioning of the infectious agents, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Pentanamide affects several biochemical pathways. It is believed to interfere with the oxidative phosphorylation pathway, which is crucial for energy production in cells . By inhibiting this pathway, Pentanamide disrupts the energy supply of the infectious agents, leading to their death. Additionally, by interfering with the incorporation of nucleotides and nucleic acids into RNA and DNA, Pentanamide disrupts the replication and transcription processes, further inhibiting the growth and proliferation of the infectious agents .
Pharmacokinetics
The pharmacokinetic properties of Pentanamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a significant role in its bioavailability. Pentamidine is well absorbed when administered intramuscularly (IM) and has a large volume of distribution . It binds to tissues and plasma proteins, with high concentrations found in the liver, kidney, adrenals, spleen, lungs, and pancreas . The elimination half-life of Pentamidine ranges from 5 to 11 hours . Pentamidine may accumulate in cases of renal failure .
Result of Action
The result of Pentanamide’s action at the molecular and cellular level is the inhibition of the growth and proliferation of the infectious agents. By interfering with nuclear metabolism and inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, Pentanamide disrupts the normal functioning of the infectious agents . This leads to their death and the resolution of the infection.
Action Environment
The action, efficacy, and stability of Pentanamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its absorption and distribution . Additionally, the presence of other drugs can influence the metabolism and excretion of Pentanamide, potentially leading to drug-drug interactions
属性
IUPAC Name |
pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFJLQDVFKJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060827 | |
| Record name | Pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanamide | |
CAS RN |
626-97-1 | |
| Record name | Pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valeramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKL9TN43QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

